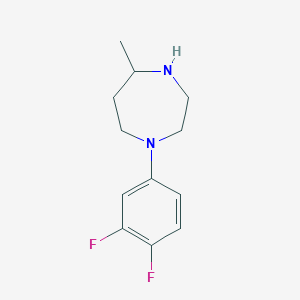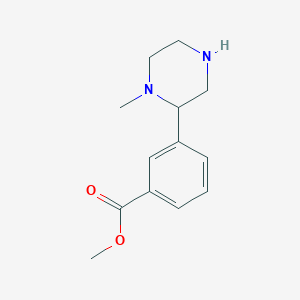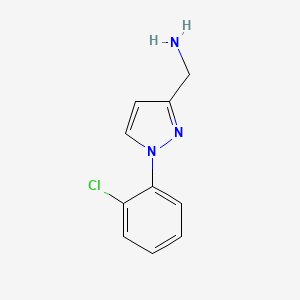![molecular formula C12H22N2O2 B13536873 tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique spatial arrangement. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through recrystallization or chromatography, and implementing safety measures to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-{5-aminobicyclo[221]heptan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to fit into specific binding sites on proteins or enzymes, making it a useful tool in the study of biochemical pathways and molecular interactions.
Medicine: In medicinal chemistry, tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate is explored for its potential therapeutic properties. Researchers investigate its ability to modulate biological targets, such as receptors or enzymes, which could lead to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target’s function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
- tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}methylcarbamate
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate stands out due to its unique combination of a tert-butyl group and a bicyclo[2.2.1]heptane scaffold. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-7-4-8(10)5-9(7)13/h7-10H,4-6,13H2,1-3H3,(H,14,15) |
Clave InChI |
RFIXMSWESLSEBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2CC1CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


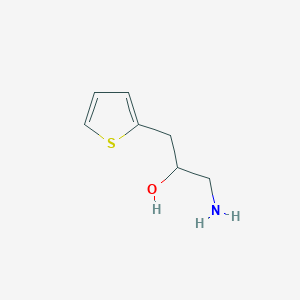
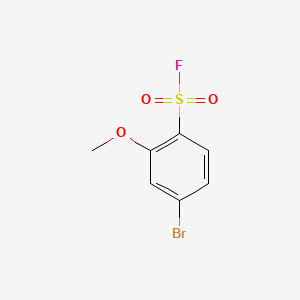




![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B13536809.png)
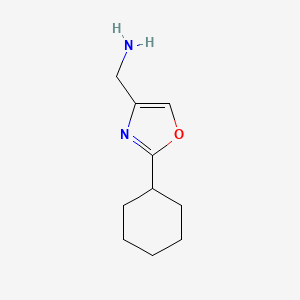
![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)
